3-((1-(2-(4-Chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
The compound “3-((1-(2-(4-Chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a nitrogen-containing heterocyclic compound . It contains a pyrrole and a pyrazine ring, which are common in many bioactive molecules .
Synthesis Analysis
The synthesis of similar compounds involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . The chemical structures of these compounds are usually confirmed by spectral analyses .Molecular Structure Analysis
The molecular structure of such compounds is characterized and confirmed through several methods. For instance, dimeric forms are optimized at three DFT levels to achieve good agreement with the experimental spectra in the solid state .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are usually established through the effect of different substituents on the vibrational spectra, particularly on the triazole ring .Scientific Research Applications
Synthesis and Reactivity
The chemical reactivity of related pyrazine and pyridine carbonitriles is demonstrated through various synthetic approaches aimed at generating heterocyclic compounds. For instance, the synthesis of enamines and azaenamines to yield diverse derivatives, including pyrazole and pyridine carbonitriles, showcases the versatility of these compounds in organic synthesis. These methodologies involve reactions with dimethylformamide, ethyl acetoacetate, and hydrazine hydrate, leading to the formation of pyrazole, pyrimidine, and other heterocyclic structures (Tayseer A. Abdallah, 2007; N. Khalifa et al., 2017).
Biological and Antimicrobial Activities
Compounds structurally related to the target molecule have been synthesized and tested for their biological activities, including antimicrobial and anticancer properties. For example, new pyridine derivatives from 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile have shown promising antibacterial and antitumor activities (Safaa I. Elewa et al., 2021). Another study synthesized pyrazolo[5, 1-c][1, 2, 4] triazines from 5-aminopyrazole, revealing significant cytotoxicity against breast cancer cells (MCF7) and antimicrobial effects (Wedad M. Al-Adiwish et al., 2017).
Molecular Docking and In Vitro Screening
The exploration of novel pyridine and fused pyridine derivatives for molecular docking and in vitro screening against GlcN-6-P synthase demonstrates the potential of these compounds in drug discovery. These compounds exhibit moderate to good binding energies, indicating their potential as lead compounds for further development (E. M. Flefel et al., 2018).
Future Directions
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. Compounds with a pyrrolidine ring have been found to interact with various targets, including receptors and enzymes . .
Mode of Action
The mode of action of a compound is determined by its interaction with its biological targets. Pyrrolidine derivatives have been found to interact with their targets in various ways, often involving binding to a specific site on the target molecule . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are crucial for its bioavailability. Pyrrolidine derivatives have been found to have favorable ADME properties , but the specific ADME properties of “3-((1-(2-(4-Chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” would need to be determined experimentally.
Properties
IUPAC Name |
3-[1-[2-(4-chlorophenyl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-13-3-1-12(2-4-13)9-16(23)22-8-5-14(11-22)24-17-15(10-19)20-6-7-21-17/h1-4,6-7,14H,5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMONGDZXZXARI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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